![molecular formula C13H21N3O2 B2495928 N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-71-0](/img/structure/B2495928.png)
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of pyrazole-4-carboxamides . Pyrazole-4-carboxamides have been synthesized and studied for their potential fungicidal properties . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis process is characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of pyrazole-4-carboxamides is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure is further characterized by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Pyrazole-4-carboxamides undergo various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions . They can also undergo oxidation reactions .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles and their derivatives have shown diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
The pyrazole moiety is frequently used in drug discovery . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
In the field of agrochemistry, pyrazoles are also quite significant . They are often used in the development of new pesticides and herbicides due to their bioactivity.
Coordination Chemistry
Pyrazoles play a crucial role in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as building blocks for the synthesis of organometallic compounds .
Synthesis of Novel Derivatives
Pyrazoles are used in the synthesis of novel derivatives. For instance, a series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heterocyclic sulfonamides .
Future Directions
The future directions for the study of “N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” and similar compounds could include further exploration of their antifungal and other biological activities . Additionally, the development of safer and more efficient synthesis methods could also be a focus .
Mechanism of Action
Target of Action
The compound is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The specific targets of this compound would depend on its specific structure and functional groups.
properties
IUPAC Name |
N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDVCRSEGYRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide |
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